N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-6-4-10(5-7-11)15-8-12(22-24-15)9-21-17(23)16-13(19)2-1-3-14(16)20/h1-8H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGNHAKCMMCXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Oxidation Reactions
The isoxazole ring undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media leads to the cleavage of the isoxazole ring, forming carboxylic acid derivatives. This reaction is critical for modifying the compound’s core structure to generate intermediates for further synthesis.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Isoxazole ring oxidation | KMnO₄, H₂SO₄, 80°C, 4 hr | 4-Chlorophenyl glyoxylic acid derivatives |
Reduction Reactions
The difluorobenzamide moiety can be selectively reduced. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the amide group to a secondary amine while preserving the isoxazole ring . This transformation is useful for probing structure-activity relationships in medicinal chemistry.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, 0°C to RT, 2 hr | N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzylamine |
Nucleophilic Substitution
The fluorine atoms on the benzamide group are susceptible to nucleophilic aromatic substitution (NAS). Sodium methoxide (NaOMe) in methanol replaces the fluorine atoms at the ortho positions with methoxy groups, yielding a dimethoxy derivative.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Fluorine substitution | NaOMe, MeOH, reflux, 6 hr | N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-dimethoxybenzamide |
Cycloaddition and Ring Functionalization
The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or alkenes. For instance, under sonication with p-chlorobenzaldoxime and oxone , the compound forms fused bicyclic structures . This reaction is pivotal for synthesizing polycyclic analogs with enhanced bioactivity.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Oxone, H₂O, 25°C, ultrasound | Fused isoxazoline-benzamide hybrid |
Hydrolysis Reactions
The amide bond undergoes hydrolysis in basic or acidic conditions. Hydrochloric acid (HCl) at elevated temperatures cleaves the amide bond, releasing 2,6-difluorobenzoic acid and the corresponding amine.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, 100°C, 8 hr | 2,6-Difluorobenzoic acid + (5-(4-chlorophenyl)isoxazol-3-yl)methylamine |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group attached to the isoxazole undergoes electrophilic substitution. Nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the chlorine atom .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration of 4-chlorophenyl group | HNO₃/H₂SO₄, 0°C, 3 hr | N-((5-(4-chloro-3-nitrophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions when functionalized with a boronic ester. Using palladium catalysts , it couples with aryl halides to form biaryl structures, expanding its utility in material science .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hr | N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluoro-4-biphenylbenzamide |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing volatile fluorinated compounds and residual char. This property is critical for applications in flame-retardant materials.
Key Mechanistic Insights
-
Oxidation : The isoxazole ring’s electron-deficient nature facilitates oxidation at the nitrogen-oxygen bond.
-
Substitution : Fluorine’s high electronegativity directs electrophiles to the meta and para positions on the benzamide ring .
-
Cycloaddition : The reaction proceeds via a concerted mechanism, with the isoxazole acting as a dipolarophile .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
1. Chemistry:
- Building Block for Synthesis: It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic pathways.
2. Biology:
- Enzyme Inhibition Studies: N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide has shown potential as an inhibitor for specific enzymes, making it a candidate for studying metabolic pathways and enzyme kinetics.
- Receptor Binding: The compound's ability to interact with biological receptors suggests its utility in pharmacological studies aimed at understanding receptor-ligand interactions.
3. Medicine:
- Therapeutic Properties: Preliminary studies indicate that this compound may possess anti-inflammatory, anticancer, and antimicrobial activities. Its mechanisms involve modulation of various cellular pathways through interaction with specific molecular targets .
- Drug Development: Given its promising biological activities, it is being explored for potential therapeutic applications in drug development, particularly in targeting diseases such as cancer and infections .
4. Industry:
- Material Development: The unique properties of this compound make it suitable for developing new materials and industrial chemicals, expanding its applicability beyond traditional pharmaceutical uses.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound exhibited significant inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration comparable to established antibiotics. This highlights its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that this compound effectively inhibits growth in various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include diflubenzuron (a urea derivative) and flucycloxuron (a cyclopropane-containing benzamide). Key differences lie in the bridging groups and substituents:
- Isoxazole vs. Urea/Cyclopropane : The isoxazole ring in the target compound may enhance metabolic stability compared to the urea group in diflubenzuron, which is prone to hydrolysis . The cyclopropane in flucycloxuron likely improves lipid solubility and membrane penetration .
- Halogenation : All three compounds feature 2,6-difluorobenzamide and 4-chlorophenyl groups, which are critical for binding to chitin synthase in insects, disrupting molting .
Physicochemical and Environmental Properties
- Toxicity Profile : Diflubenzuron exhibits low mammalian toxicity (LD₅₀ > 4,640 mg/kg in rats) but is highly toxic to aquatic invertebrates . The target compound’s toxicity profile remains uncharacterized but warrants caution due to structural similarities.
Regulatory and Commercial Considerations
- Diflubenzuron : Approved by the EPA and USDA for multiple uses, with formulations like Dimilin® and Micromite® .
- Flucycloxuron : Marketed as Andalin® in certain regions but restricted due to environmental persistence .
- Target Compound : Requires rigorous ecotoxicological testing, given the environmental hazards associated with structurally related compounds (e.g., UN3082 classification for diflubenzuron) .
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that combines an isoxazole moiety with a difluorobenzamide. The synthesis typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride can yield various isoxazole derivatives, which can then be modified to form the target compound .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes involved in cell proliferation and apoptosis pathways, making it a candidate for anticancer therapy . The presence of both the isoxazole and difluorobenzamide groups enhances its binding affinity to these targets.
Anticancer Properties
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound effectively inhibited RET kinase activity, which is crucial in several cancers .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities. Isoxazole derivatives are known to exhibit such properties, and preliminary studies suggest that this compound may reduce inflammation markers in cellular models .
Case Studies and Research Findings
- Anticancer Activity : A study involving various benzamide derivatives found that this compound significantly inhibited the proliferation of RET-driven cancer cells in vitro. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanistic Studies : Research utilizing microarray techniques revealed that this compound affects gene expression related to apoptosis and cell cycle regulation. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .
- In Vivo Efficacy : In murine models of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed during toxicity assessments .
Data Summary
| Activity | Effect | IC50 (µM) | Model |
|---|---|---|---|
| Anticancer | Inhibition of RET kinase | 0.5 | Cancer cell lines |
| Anti-inflammatory | Reduction in inflammatory markers | Not specified | Cellular models |
| In Vivo Tumor Growth | Significant tumor regression | Not applicable | Murine models |
Q & A
Q. How can contradictions in genotoxicity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise due to metabolic activation differences. Address this by: (i) Repeating in vitro assays with S9 liver microsomal fractions to simulate metabolic processing. (ii) Conducting comet assays or micronucleus tests in vivo (e.g., rodent models) to assess DNA damage directly. For example, negative Ames tests (in vitro) but positive dominant lethal tests (in vivo) suggest metabolites are genotoxic, requiring metabolite profiling via LC-MS .
Q. What strategies optimize the compound’s bioactivity against target enzymes?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can identify critical interactions. Modifying the isoxazole’s substituents (e.g., replacing 4-chlorophenyl with bulkier groups) or introducing electron-withdrawing groups on the benzamide may enhance binding. For instance, fluorination at the 2,6-positions improves metabolic stability by reducing CYP450-mediated oxidation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding kinetics, while quantum mechanical calculations (DFT) assess electronic effects of fluorine substituents. For example, free energy perturbation (FEP) calculations quantify binding affinity changes when modifying the isoxazole’s methyl group .
Q. What are the known degradation products under physiological conditions, and how are they analyzed?
- Methodological Answer : Hydrolysis under acidic/alkaline conditions generates 2,6-difluorobenzoic acid and 5-(4-chlorophenyl)isoxazole-3-methanol. These are identified via LC-MS/MS with collision-induced dissociation (CID). Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) guide formulation strategies .
Q. How can solubility challenges in pharmacological assays be addressed?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation. For in vivo studies, micronization via jet milling or nanoformulation (liposomes) enhances bioavailability. Solubility parameters (LogP, Hansen solubility) should be calculated to select optimal solvents .
Q. How is target engagement validated in complex biological systems?
- Methodological Answer : Employ photoaffinity labeling with a radiolabeled (³H/¹⁴C) analog to crosslink the compound to its target in cell lysates. Pull-down assays with biotinylated derivatives followed by Western blotting (e.g., streptavidin-HRP) confirm binding partners. CRISPR-Cas9 knockout models can further validate target specificity .
Q. What methodologies resolve stereochemical uncertainties in derivatives of the compound?
- Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers, while vibrational circular dichroism (VCD) or X-ray crystallography assigns absolute configurations. For example, Mosher’s ester analysis determines enantiomeric excess in asymmetric synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
